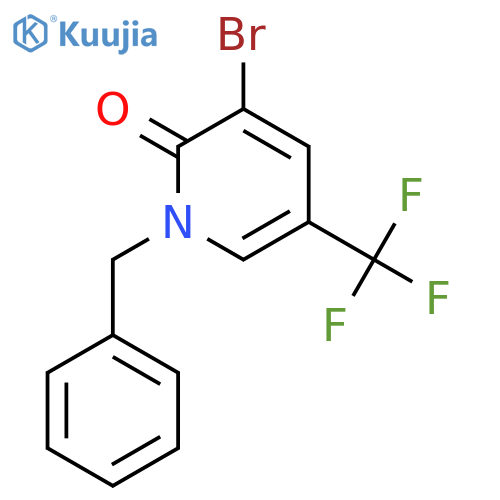

Cas no 1215206-00-0 (1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one)

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one 化学的及び物理的性質

名前と識別子

-

- 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

- 1-benzyl-3-bromo-5-(trifluoromethyl)pyridin-2-one

- AKOS015839160

- 1215206-00-0

- MFCD15143621

- DB-363287

- CS-0212522

- BS-20978

- 2(1H)-Pyridinone, 3-bromo-1-(phenylmethyl)-5-(trifluoromethyl)-

- DTXSID30682419

-

- MDL: MFCD15143621

- インチ: InChI=1S/C13H9BrF3NO/c14-11-6-10(13(15,16)17)8-18(12(11)19)7-9-4-2-1-3-5-9/h1-6,8H,7H2

- InChIKey: FIJNVJVKAFYPBW-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 330.98200

- どういたいしつりょう: 330.98196g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 422

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 22.00000

- LogP: 3.67790

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one セキュリティ情報

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM175204-25g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one |

1215206-00-0 | 95% | 25g |

$320 | 2021-08-05 | |

| Chemenu | CM175204-25g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one |

1215206-00-0 | 95% | 25g |

$343 | 2022-06-14 | |

| abcr | AB274150-25g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, 98%; . |

1215206-00-0 | 98% | 25g |

€654.00 | 2025-02-21 | |

| TRC | B300075-500mg |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one |

1215206-00-0 | 500mg |

$ 87.00 | 2023-04-18 | ||

| abcr | AB274150-5 g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, 98%; . |

1215206-00-0 | 98% | 5g |

€246.00 | 2023-06-22 | |

| abcr | AB274150-1 g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, 98%; . |

1215206-00-0 | 98% | 1g |

€110.00 | 2023-06-22 | |

| Chemenu | CM175204-100g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one |

1215206-00-0 | 95% | 100g |

$870 | 2021-08-05 | |

| abcr | AB274150-1g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, 98%; . |

1215206-00-0 | 98% | 1g |

€110.00 | 2025-02-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283192-1g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one |

1215206-00-0 | 98% | 1g |

¥468.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283192-25g |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one |

1215206-00-0 | 98% | 25g |

¥4773.00 | 2024-08-09 |

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one 関連文献

-

Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299

-

Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-oneに関する追加情報

Introduction to 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 1215206-00-0)

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one, identified by its CAS number 1215206-00-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridinone class, characterized by a pyridine ring substituted with a bromine atom at the 3-position, a benzyl group at the 1-position, and a trifluoromethyl group at the 5-position. The presence of these functional groups imparts unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The trifluoromethyl group is particularly noteworthy, as it is frequently incorporated into drug candidates due to its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles. In recent years, the demand for fluorinated compounds in medicinal chemistry has surged, driven by their demonstrated efficacy in enhancing drug properties. The bromine substituent at the 3-position of the pyridine ring further enhances the compound's utility as a building block, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one has been extensively explored in academic and industrial research for its potential applications in drug discovery. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may serve as a precursor for molecules targeting various therapeutic areas. For instance, pyridinone derivatives have shown promise in inhibiting kinases, enzymes that play critical roles in cancer signaling pathways. The combination of the benzyl group and the trifluoromethyl moiety may contribute to selective binding interactions with biological targets, thereby improving therapeutic efficacy while minimizing side effects.

Recent studies have highlighted the importance of fluorinated pyridines in the development of antiviral and anti-inflammatory agents. The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological systems. Furthermore, the bromine atom provides a handle for further chemical manipulation, allowing researchers to tailor the compound's properties for specific applications. This flexibility makes 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one a versatile intermediate in synthetic chemistry.

The pharmaceutical industry has increasingly recognized the value of heterocyclic compounds in drug design. Pyridine derivatives are among the most frequently encountered scaffolds in approved drugs due to their favorable pharmacokinetic properties and biological activity. The introduction of electron-withdrawing groups like trifluoromethyl and halogens such as bromine can fine-tune the pharmacological profile of these compounds. In particular, 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one exemplifies how structural modifications can be strategically employed to develop lead compounds with enhanced potency and selectivity.

In addition to its pharmaceutical applications, this compound has potential uses in materials science and agrochemical research. The unique electronic properties conferred by its substituents make it a candidate for designing advanced materials with specific optical or electronic characteristics. Moreover, fluorinated heterocycles are often explored in crop protection agents due to their ability to improve stability and bioavailability.

The synthesis of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include halogenation reactions to introduce the bromine atom, followed by functional group transformations such as alkylation to incorporate the benzyl group. The introduction of the trifluoromethyl group is commonly achieved through metal-catalyzed cross-coupling reactions or direct fluorination methods.

Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes. Techniques such as flow chemistry and microwave-assisted synthesis have been employed to optimize reaction conditions, improving yields and reducing production costs. These innovations are crucial for facilitating further exploration of its applications in drug discovery and other fields.

The growing interest in fluorinated pyridines is reflected in the increasing number of patents and publications dedicated to their development. Companies specializing in fine chemicals and pharmaceutical intermediates have incorporated this compound into their catalogues, recognizing its potential as a building block for innovative therapeutics. Collaborative efforts between academia and industry are driving further research into optimizing synthetic routes and exploring new applications.

In conclusion,1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 1215206-00-0) represents a significant advancement in medicinal chemistry due to its versatile structural features and potential therapeutic applications. Its incorporation into drug discovery pipelines holds promise for developing novel treatments across multiple disease areas. As research continues to uncover new methodologies for functionalizing heterocyclic compounds,this molecule will likely remain at forefront of chemical biology investigations.

1215206-00-0 (1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one) 関連製品

- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)

- 886502-56-3(4-METHOXY-2-(TRIFLUOROMETHOXY)BENZYL BROMIDE)

- 891112-88-2(N-{3-3-(pyridin-4-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}quinoline-2-carboxamide)

- 852375-60-1(N-(4-methoxyphenyl)-2-{3-(4-methylphenyl)-1,2,4triazolo4,3-bpyridazin-6-ylsulfanyl}acetamide)

- 1209440-01-6(N-(2H-1,3-benzodioxol-5-yl)methyl-N'-2-(4-fluorophenoxy)ethylethanediamide)

- 1306606-23-4(4,6-dimethyl-1H,6H-1,2diazolo3,4-cpyrazol-3-amine)

- 5911-04-6(3-Methylnonane)

- 943910-35-8(5-(4-bromophenyl)oxazolidin-2-one)

- 1024524-10-4(2-(2,4-dichlorophenoxy)-N'-(5-iodo-2-oxoindol-3-yl)acetohydrazide)

- 32642-56-1(4-Hydroxy-3-nitro-5-sulfamoylbenzoic acid)